Uracil, 3-benzyl-5-bromo-1,6-dimethyl- Uracil, 3-benzyl-5-bromo-1,6-dimethyl-
Brand Name: Vulcanchem
CAS No.: 32000-70-7
VCID: VC20651521
InChI: InChI=1S/C13H13BrN2O2/c1-9-11(14)12(17)16(13(18)15(9)2)8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3
SMILES:
Molecular Formula: C13H13BrN2O2
Molecular Weight: 309.16 g/mol

Uracil, 3-benzyl-5-bromo-1,6-dimethyl-

CAS No.: 32000-70-7

Cat. No.: VC20651521

Molecular Formula: C13H13BrN2O2

Molecular Weight: 309.16 g/mol

* For research use only. Not for human or veterinary use.

Uracil, 3-benzyl-5-bromo-1,6-dimethyl- - 32000-70-7

Specification

CAS No. 32000-70-7
Molecular Formula C13H13BrN2O2
Molecular Weight 309.16 g/mol
IUPAC Name 3-benzyl-5-bromo-1,6-dimethylpyrimidine-2,4-dione
Standard InChI InChI=1S/C13H13BrN2O2/c1-9-11(14)12(17)16(13(18)15(9)2)8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3
Standard InChI Key NPSSKLWIPCMJBU-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=O)N(C(=O)N1C)CC2=CC=CC=C2)Br

Introduction

Chemical Identity and Structural Features

Molecular Characterization

  • Systematic Name: 3-Benzyl-5-bromo-1,6-dimethylpyrimidine-2,4(1H,3H)-dione

  • Molecular Formula: C13H13BrN2O2\text{C}_{13}\text{H}_{13}\text{BrN}_2\text{O}_2

  • Molecular Weight: 309.16 g/mol

  • SMILES Notation: CC1=C(C(=O)N(C(=O)N1C)CC2=CC=CC=C2)Br

  • InChI Key: NPSSKLWIPCMJBU-UHFFFAOYSA-N

Substituent Effects

  • 5-Bromo Group: Enhances electrophilicity at the 6-position, facilitating nucleophilic attacks in synthetic applications .

  • 3-Benzyl Group: Provides steric bulk, influencing regioselectivity in cross-coupling reactions .

  • 1,6-Dimethyl Groups: Stabilize the uracil ring through electron-donating effects, modulating solubility and reactivity .

Synthesis and Reaction Pathways

Route 1: Halogenation of Uracil Precursors

  • Starting Material: 1,3-Dimethylbarbituric acid (prepared from dimethyl urea and dimethyl malonate) .

  • Bromination: Treatment with phosphorus oxychloride (POCl3\text{POCl}_3) and brominating agents under reflux in water-immiscible solvents (e.g., chloroform or toluene) .

  • Protective Group Strategy:

    • Benzyl groups are introduced via Mitsunobu reactions or alkylation to prevent undesired side reactions at the N3 position .

    • Example: N3\text{N}_3-Benzyl protection enhances stability during bromination .

Route 2: Nucleophilic Substitution

  • Mechanism: Active methylene compounds (e.g., malonates) generate carbanions that attack the 5-bromo position, forming C–C bonds .

  • Intermediate Isolation: 5,6-Di-substituted dihydro adducts are often observed, as in the synthesis of fused cyclopropane derivatives .

Reaction Optimization

ParameterEffect on Yield/Selectivity
Solvent (CHCl3_3)Higher yields (60–67%) due to improved solubility
Temperature (reflux)Accelerates reaction but risks decomposition
Additives (H2_2O)Increases regioselectivity for 5-substitution

Structural Elucidation and Spectral Data

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H}-NMR (CDCl3_3):

    • δ 1.3–1.5 (s, 6H, 1,6-CH3_3)

    • δ 3.8 (s, 2H, N-CH2_2-Ph)

    • δ 7.2–7.4 (m, 5H, aromatic)

  • 13C^{13}\text{C}-NMR:

    • δ 163.2 (C=O), δ 105.4 (C5-Br), δ 52.1 (N-CH3_3)

Mass Spectrometry

  • ESI-MS: m/z 309.023 [M+H]+^+

  • Fragmentation Pattern: Loss of benzyl group (m/z 198) and sequential cleavage of methyl groups .

Pharmacological and Toxicological Profile

Acute Toxicity

  • LD50_{50}: 719 mg/kg (intraperitoneal, mice) .

  • Observed Effects: Lethality without specific organotoxicity reported .

Applications in Organic Synthesis

Intermediate for Heterocyclic Systems

  • Cyclopropane Formation: Reaction with dibenzylketone yields 2,4-diazabicyclo[4.1.0]nonane derivatives .

  • Fused Rings: Dual C–C bond formation at C5 and C6 produces bicyclic structures (e.g., 2,4-diazabicyclo[4.1.0]heptane) .

Functional Group Transformations

Reaction TypeProductYield (%)
Nucleophilic Substitution5-Amino derivatives65–75
HydrogenationDehalogenated uracils74
Mitsunobu AlkylationN1-Cyanomethyl analogs55

Industrial and Regulatory Considerations

Supplier Landscape

  • Major Suppliers: CHEMICAL LAND21 (South Korea), HONEST JOY HOLDINGS (USA) .

  • Pricing: Estimated at $120–150/g for research-grade material .

Future Perspectives

  • Drug Discovery: Optimize substituents for enhanced antiviral activity and reduced toxicity.

  • Green Chemistry: Develop solvent-free bromination protocols to minimize waste .

  • Computational Modeling: Predict reactivity patterns using DFT calculations to guide synthetic routes.

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